
4-Nitrobenzyl b-D-thiogalactopyranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Nitrobenzyl b-D-thiogalactopyranoside is a key compound used in research laboratories for the detection and quantification of β-galactosidase activity. It acts as a substrate for this enzyme, producing a yellow product upon enzymatic hydrolysis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrobenzyl b-D-thiogalactopyranoside typically involves the reaction of 4-nitrobenzyl chloride with thiogalactose under basic conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-Nitrobenzyl b-D-thiogalactopyranoside undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, organic solvents like DMF or DMSO, and bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: 4-Aminobenzyl b-D-thiogalactopyranoside.
Substitution: Various substituted benzyl b-D-thiogalactopyranosides depending on the nucleophile used.
科学研究应用
4-Nitrobenzyl b-D-thiogalactopyranoside is widely used in scientific research for the detection and quantification of β-galactosidase activity. This enzyme is commonly used as a reporter in molecular biology experiments to monitor gene expression and protein localization. The compound’s ability to produce a yellow product upon enzymatic hydrolysis makes it a valuable tool for colorimetric assays.
In addition to its use in molecular biology, this compound is also employed in biochemical studies to investigate enzyme kinetics and substrate specificity. Its applications extend to various fields, including chemistry, biology, medicine, and industry.
作用机制
The mechanism of action of 4-Nitrobenzyl b-D-thiogalactopyranoside involves its hydrolysis by β-galactosidase. The enzyme cleaves the glycosidic bond between the galactose moiety and the nitrobenzyl group, resulting in the release of a yellow product. This color change can be quantitatively measured to determine the enzyme’s activity.
相似化合物的比较
4-Nitrobenzyl b-D-thiogalactopyranoside is unique in its ability to act as a substrate for β-galactosidase, producing a distinct yellow product upon hydrolysis. Similar compounds include:
5-Bromo-4-chloro-3-indolyl β-D-galactopyranoside (X-gal): Produces a blue product upon hydrolysis by β-galactosidase.
4-Methylumbelliferyl β-D-galactopyranoside (MUG): Produces a fluorescent product upon hydrolysis by β-galactosidase.
These compounds are also used in molecular biology and biochemical assays, but this compound is preferred for colorimetric assays due to its distinct yellow product.
属性
IUPAC Name |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(4-nitrophenyl)methylsulfanyl]oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO7S/c15-5-9-10(16)11(17)12(18)13(21-9)22-6-7-1-3-8(4-2-7)14(19)20/h1-4,9-13,15-18H,5-6H2/t9-,10+,11+,12-,13+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQUMUZAQBRAKI-SJHCENCUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2C(C(C(C(O2)CO)O)O)O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CS[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
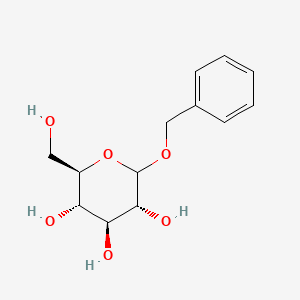
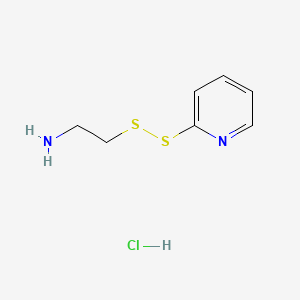

![2-[(2S,3S,4S)-3,4-dihydroxy-5-oxooxolan-2-yl]-2-hydroxyacetic acid](/img/structure/B1140008.png)
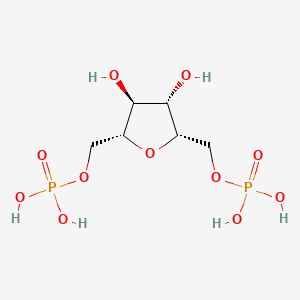
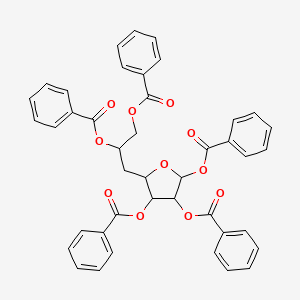
![6-Azido-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B1140014.png)

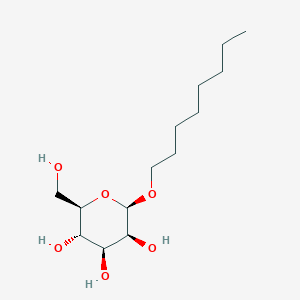
![(2S,3R)-3-[(2S,3S,4R,5R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3S,4S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-aminobutanoic acid](/img/structure/B1140019.png)
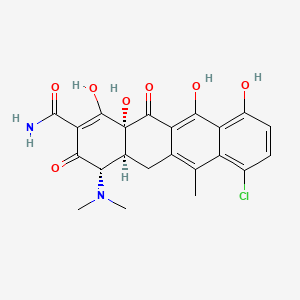
![N-(Deoxyguanosin-8-yl)-2-amino-1-methyl-6-phenylimidazo[4,5-beta]pyridine](/img/structure/B1140024.png)
